molecular formula C29H24N2O3 B15023046 (2E)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide

(2E)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide

Cat. No.: B15023046
M. Wt: 448.5 g/mol
InChI Key: OCPCAPCUGSCRQJ-WYMLVPIESA-N
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Description

(2E)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a furan ring, and an enamide linkage, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazole and furan intermediates, followed by their coupling through an enamide formation reaction. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide: shares similarities with other benzoxazole and furan derivatives.

    Benzoxazole derivatives: Known for their antimicrobial and anticancer properties.

    Furan derivatives: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C29H24N2O3

Molecular Weight

448.5 g/mol

IUPAC Name

(E)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide

InChI

InChI=1S/C29H24N2O3/c1-18-15-20(3)28-25(16-18)31-29(34-28)22-10-9-19(2)24(17-22)30-27(32)14-12-23-11-13-26(33-23)21-7-5-4-6-8-21/h4-17H,1-3H3,(H,30,32)/b14-12+

InChI Key

OCPCAPCUGSCRQJ-WYMLVPIESA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)NC(=O)/C=C/C4=CC=C(O4)C5=CC=CC=C5

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)NC(=O)C=CC4=CC=C(O4)C5=CC=CC=C5

Origin of Product

United States

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